(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate
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Overview
Description
(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate is a useful research compound. Its molecular formula is C20H13N3O4 and its molecular weight is 359.341. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
A significant area of research has been the synthesis and structural characterization of novel compounds incorporating benzofuran and isoxazole moieties. For instance, Idrees et al. (2020) reported the synthesis of a series of 5-(benzofuran-2-yl)-N-(3-chloro-4-(2-(p-tolyloxy) substituted quinolin-3-yl)-2-oxoazetidin-1-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives. These compounds were synthesized with excellent yields and their structures were confirmed through various spectral studies, including 1H NMR, 13C NMR, IR, and mass spectra (Idrees et al., 2020).
Biological Activities
Research into the biological activities of compounds containing benzofuran and isoxazole structures has yielded promising results:
- Antimicrobial Activity : The synthesized compounds by Idrees et al. (2020) were screened for their in vitro antibacterial activity against pathogenic bacteria such as S. aureus and E. coli, demonstrating the potential of these compounds as antimicrobial agents.
- Corrosion Inhibition : Yadav et al. (2016) investigated the corrosion inhibition and adsorption characteristics of synthesized carbohydrate compounds, including those bearing benzimidazole, on oil-field N80 steel in acidic conditions. These compounds, such as BIHT and MIHT, showed efficient corrosion inhibition, indicating their potential application in industrial corrosion protection (Yadav et al., 2016).
Other Applications
- Coordination Polymers : Research has also focused on the development of coordination polymers based on benzofuran and imidazole derivatives. He et al. (2020) described the synthesis of two coordination polymers with luminescent and magnetic properties, showcasing the versatility of these compounds in materials science (He et al., 2020).
Mechanism of Action
Benzofurans
are a class of organic compounds that are widely used in medicinal chemistry due to their diverse biological and clinical applications . They are found in many natural products and synthetic compounds, and they have been used in the treatment of various diseases .
Imidazoles
, on the other hand, are a type of heterocyclic compound that also have a wide range of chemical and biological properties . They are found in many important synthetic drug molecules and have been used in the development of new drugs . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Analysis
Biochemical Properties
(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, such as DNA topoisomerase, which is crucial for DNA replication and transcription . The compound’s interaction with these enzymes can lead to the modulation of their activity, thereby influencing cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival . Additionally, it affects cellular metabolism by modulating the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity and leading to downstream effects on cellular functions. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme inhibition and improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can inhibit enzymes involved in the synthesis and degradation of key metabolites, leading to changes in their concentrations and affecting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and efficacy, as it may preferentially accumulate in certain tissues or organelles .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3H-benzimidazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O4/c24-20(13-5-6-15-16(7-13)22-11-21-15)25-10-14-9-19(27-23-14)18-8-12-3-1-2-4-17(12)26-18/h1-9,11H,10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBQNEDHQJSYKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)COC(=O)C4=CC5=C(C=C4)N=CN5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.